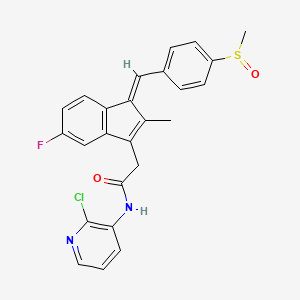![molecular formula C13H15BrN4O3S B12615232 N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea CAS No. 918494-16-3](/img/structure/B12615232.png)
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom, a pyrrolidine sulfonyl group, and a urea moiety, making it a unique and interesting molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. Once the indole core is prepared, the bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
The next step involves the introduction of the pyrrolidine sulfonyl group. This can be done by reacting the brominated indole with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. Finally, the urea moiety is introduced by reacting the intermediate with an isocyanate or by using a urea derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives with the removal of the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological target and the context of its use.
相似化合物的比较
Similar Compounds
- 5-Bromo-3-(pyrrolidine-1-ylsulfonyl)-1H-indole-2-carboxamide
- 5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine
- Indole-3-acetic acid derivatives
Uniqueness
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
918494-16-3 |
|---|---|
分子式 |
C13H15BrN4O3S |
分子量 |
387.25 g/mol |
IUPAC 名称 |
(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)urea |
InChI |
InChI=1S/C13H15BrN4O3S/c14-8-3-4-10-9(7-8)11(12(16-10)17-13(15)19)22(20,21)18-5-1-2-6-18/h3-4,7,16H,1-2,5-6H2,(H3,15,17,19) |
InChI 键 |
SHACXVPLBNXYFY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


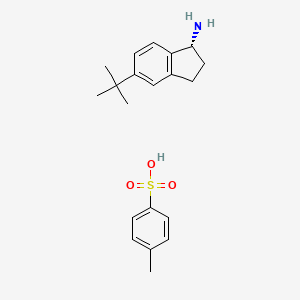
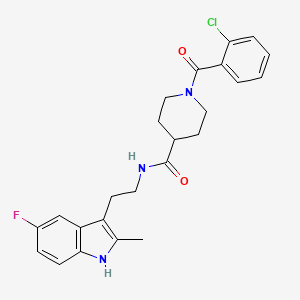
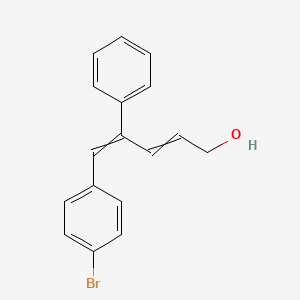

![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)

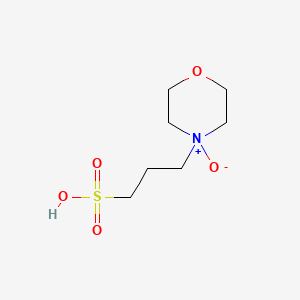
![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
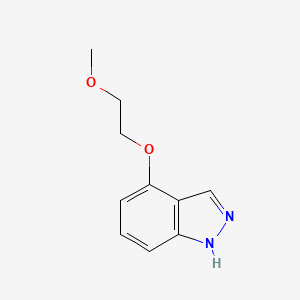

![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)


